1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethyl-1-[(2-methoxyphenyl)methyl]thiourea
Description
1-[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl]-3-ethyl-1-[(2-methoxyphenyl)methyl]thiourea is a thiourea derivative characterized by a 2,5-dimethylindole core linked to a substituted thiourea moiety. The indole scaffold is substituted at the 3-position with an ethyl chain bearing the thiourea group, which is further functionalized with a 2-methoxyphenylmethyl group and an ethyl substituent.
Properties
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethyl-1-[(2-methoxyphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3OS/c1-5-24-23(28)26(15-18-8-6-7-9-22(18)27-4)13-12-19-17(3)25-21-11-10-16(2)14-20(19)21/h6-11,14,25H,5,12-13,15H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCTUGYKCKPNLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N(CCC1=C(NC2=C1C=C(C=C2)C)C)CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in significant changes in cellular function. For example, some indole derivatives have been shown to inhibit certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways.
Biochemical Pathways
For instance, some indole derivatives have demonstrated antiviral activity, suggesting they may interfere with viral replication pathways. Other indole derivatives have shown anti-inflammatory and anticancer activities, indicating they may affect pathways related to inflammation and cell proliferation.
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely depending on their specific chemical structure. These properties can significantly impact a compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
One study has shown that a certain indole derivative induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin. This suggests that some indole derivatives may have similar effects.
Biological Activity
The compound 1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethyl-1-[(2-methoxyphenyl)methyl]thiourea represents a novel class of thiourea derivatives that have garnered attention for their potential biological activities. Thioureas are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes an indole moiety, which is often associated with various biological activities due to its ability to interact with multiple biological targets.
Antibacterial Activity
Recent studies indicate that thiourea derivatives exhibit significant antibacterial properties. The compound has shown effectiveness against a range of pathogenic bacteria. A structure-activity relationship (SAR) analysis suggests that modifications in the thiourea structure can enhance antibacterial efficacy. For instance, compounds with electron-donating groups have been linked to increased activity against Gram-positive bacteria.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial | |
| Thiourea derivative A | Strong antibacterial | |
| Thiourea derivative B | Weak antibacterial |
Anticancer Activity
The anticancer potential of thiourea derivatives has been extensively investigated. The target pathways include those involved in angiogenesis and cancer cell signaling. In vitro studies have demonstrated that the compound induces apoptosis in various cancer cell lines with promising IC50 values.
Anti-inflammatory Activity
Thiourea derivatives are also recognized for their anti-inflammatory properties. The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Preliminary results show that it significantly reduces COX-2 activity.
Case Studies
Several case studies have highlighted the therapeutic potential of thiourea derivatives:
- Case Study on Anticancer Efficacy : A study evaluated the effects of various thiourea derivatives on human leukemia cells, demonstrating that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways.
- Case Study on Antibacterial Properties : Another investigation assessed the antibacterial activity against resistant strains of Staphylococcus aureus, revealing that the compound exhibited significant inhibitory effects compared to standard antibiotics.
The biological activities of thioureas are often attributed to their ability to interact with specific molecular targets within cells. For instance:
- Antibacterial Mechanism : Thioureas may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Anticancer Mechanism : They can modulate signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Thiourea Derivatives
| Compound Name | Indole Substituents | Aromatic/Other Substituents | Molecular Weight (g/mol) | Key Properties/Notes | Reference |
|---|---|---|---|---|---|
| 1-[2-(1H-Indol-3-yl)ethyl]-3-(4-chlorophenyl)thiourea (Compound 4) | None | 4-Chlorophenyl | ~324.84 | Moderate yield (81%); chlorophenyl enhances lipophilicity | |
| 1-[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl]-3-methyl-1-(2-thienylmethyl)thiourea | 2,5-Dimethyl | 2-Thienylmethyl, methyl | ~395.56 | Thiophene group may improve metabolic stability | |
| 1-(3,5-Dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea | None | 3,5-Dimethylphenyl | ~339.48 | Symmetric dimethylphenyl enhances steric bulk | |
| 1-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea | 5-Fluoro-2-methyl | 2-Methoxyphenyl, 3,4,5-trimethoxybenzyl | ~627.71 | Fluorine and methoxy groups enhance bioavailability and binding affinity | |
| 1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[{1-(2-hydroxybenzyl)-1H-1,2,3-triazol-4-yl}methylamino]cyclohexyl]thiourea (20b) | None (non-indole scaffold) | 3,5-Bis(trifluoromethyl)phenyl, hydroxybenzyl-triazole | ~721.67 | Trifluoromethyl groups increase electron-withdrawing effects; triazole improves solubility |
Key Contrasts with Non-Indole Thioureas
- Trifluoromethyl Derivatives : Compounds like 20b () exhibit stronger electron-withdrawing effects, enhancing receptor affinity but reducing solubility compared to the target compound’s methoxy-dominated profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
